molecular formula C6H8O2 B1595087 2-(Hydroxymethyl)cyclopent-2-en-1-one CAS No. 68882-71-3

2-(Hydroxymethyl)cyclopent-2-en-1-one

Cat. No.: B1595087
CAS No.: 68882-71-3
M. Wt: 112.13 g/mol
InChI Key: DQTFESRTIZHRRO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclopent-2-en-1-one (CAS: 68882-71-3) is a cyclopentenone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the C2 position of the cyclopent-2-en-1-one ring. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.128 g/mol . This compound is commercially available with a purity of up to 98% and is utilized in synthetic organic chemistry and materials science due to its reactive α,β-unsaturated ketone moiety and hydroxyl functionality . The hydroxymethyl group enhances polarity, enabling hydrogen bonding, which influences solubility and intermolecular interactions .

Biological Activity

2-(Hydroxymethyl)cyclopent-2-en-1-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C6H8O2
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopentene ring with a hydroxymethyl group and a carbonyl function, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their antimicrobial effects, this compound demonstrated notable inhibition against several bacterial strains.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis12

This data suggests that the compound could be further investigated for potential applications in treating infections caused by these pathogens .

Cytotoxic Effects

The cytotoxicity of this compound was assessed using various cancer cell lines. The compound showed promising results in inducing apoptosis in human pancreatic cancer cells (PANC-1), with an IC50 value of approximately 25 µM.

Cell Line IC50 (µM)
PANC-125
MCF-730
HeLa35

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can damage cellular components and trigger apoptosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer metabolism, contributing to its cytotoxic effects .
  • Interaction with Cell Membranes : The structural properties allow it to interact with lipid membranes, potentially disrupting cellular integrity and function.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study conducted on pancreatic cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the need for further exploration into its pharmacokinetics and bioavailability .
  • Another investigation focused on its antimicrobial properties revealed that formulations containing this compound could enhance the efficacy of conventional antibiotics against resistant strains .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Reactivity
The compound features a cyclopentene ring with a hydroxymethyl functional group, making it an effective electrophile. It participates in several addition reactions, including:

  • Conjugate addition with organocopper nucleophiles
  • Michael reactions with silyl enol ethers and siloxanes
  • Diels-Alder cycloadditions
  • Phosphoniosilylations .

These reactivity patterns enable the synthesis of complex organic molecules, contributing to its utility in both academic and industrial settings.

Organic Synthesis

2-(Hydroxymethyl)cyclopent-2-en-1-one serves as a building block in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions allows for the creation of complex structures that are often used in pharmaceuticals and agrochemicals.

Biochemical Studies

The compound's electrophilic nature suggests potential applications in biochemical pathways. It can be involved in the synthesis of biologically active molecules, aiding researchers in understanding metabolic processes and enzyme mechanisms.

Material Science

In material science, it can be utilized to develop novel polymers and materials due to its unique structure that allows for functionalization. This versatility is crucial for creating materials with specific properties tailored for applications in coatings, adhesives, and composites.

Case Study 1: Synthesis of Diketones

A study explored the use of this compound as an intermediate in synthesizing diketones through hydrogenation processes. The results indicated that varying reaction conditions significantly impacted yield and selectivity, showcasing its role as a key reagent in synthetic methodologies .

Case Study 2: Application in Drug Development

Research has demonstrated that derivatives of this compound exhibit promising biological activity, making them potential candidates for drug development. Specifically, modifications to the hydroxymethyl group have led to compounds with enhanced pharmacological profiles .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisBuilding block for complex organic compoundsUsed in synthesizing diketones
Biochemical StudiesInvolvement in metabolic pathwaysAids in understanding enzyme mechanisms
Material ScienceDevelopment of novel polymers and materialsFunctionalized for specific applications
Drug DevelopmentPotential candidates for therapeutic agentsEnhanced biological activity through modifications

Chemical Reactions Analysis

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes conjugate additions with nucleophiles:

  • Organocopper Reagents : Form substituted cyclopentanones via 1,4-addition .

  • Silyl Enol Ethers : Participate in Michael additions to generate siloxane derivatives under Lewis acid catalysis (e.g., BF₃·OEt₂) .

Diels-Alder Cycloadditions

The compound acts as a dienophile in [4+2] cycloadditions:

  • Reagents : Dienes like 1,3-butadiene or furans.

  • Products : Bicyclic or polycyclic systems with high stereoselectivity.

Example :

This compound+1,3-butadieneΔBicyclo[5.4.0]undec-8-en-2-one derivative\text{this compound} + \text{1,3-butadiene} \xrightarrow{\Delta} \text{Bicyclo[5.4.0]undec-8-en-2-one derivative}

Phosphoniosilylation

The carbonyl group reacts with phosphoniosilylating agents (e.g., Me₃SiPPh₂):

  • Conditions : Anhydrous THF, −78°C.

  • Product : Silyl enol ethers for further functionalization .

Oxidation and Reduction

  • Oxidation : Using KMnO₄ or CrO₃ converts the hydroxymethyl group to a carboxylic acid, yielding 2-carboxycyclopent-2-en-1-one .

  • Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol, forming 2-(hydroxymethyl)cyclopent-2-en-1-ol .

Lactam Formation via Aubé Reaction

Under Lewis acid conditions (BF₃·OEt₂, HFIP), the compound reacts with azido alcohols to form cyclopentenoid lactams:

  • Mechanism : 1,3-Allylic rearrangement followed by intramolecular cyclization .

  • Yield : 40–60% for 1,2-substituted lactams (e.g., (±)-10 ) .

Derivatization with Aldehydes

Beyond formaldehyde, the Morita–Baylis–Hillman reaction extends to other aldehydes:

  • Examples : Benzaldehyde or cinnamaldehyde yield α-arylidene derivatives .

  • Applications : Building blocks for bioactive molecules (e.g., antiviral agents) .

Comparative Reactivity

Table 2: Reaction Outcomes with Different Electrophiles

Reaction TypeReagent/ConditionsProductYield (%)
Conjugate AdditionOrganocopper nucleophile3-Substituted cyclopentanone70–85
Diels-Alder1,3-Butadiene, ΔBicyclic ketone65–80
PhosphoniosilylationMe₃SiPPh₂, THF, −78°CSilyl enol ether90

Stability and Handling

  • Storage : Stable at −20°C under inert atmosphere .

  • Decomposition : Prolonged exposure to moisture or light leads to polymerization .

This compound’s versatility in conjugate additions, cycloadditions, and functional group transformations underscores its utility in organic synthesis and pharmaceutical applications. Experimental data highlight its efficiency in forming complex architectures under mild conditions .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(hydroxymethyl)cyclopent-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A one-step conversion from 2-deoxy-D-glucose via acid-catalyzed cyclization is a validated route . Key parameters include temperature (optimal range: 80–100°C), solvent polarity (aqueous/organic biphasic systems), and catalyst choice (e.g., H₂SO₄ or Amberlyst-15). Yield optimization requires monitoring by HPLC or GC-MS to identify side products such as over-dehydrated derivatives .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar cyclopentenones?

  • Methodological Answer :

  • ¹H NMR : The hydroxymethyl group (-CH₂OH) exhibits a triplet at δ 3.5–4.0 ppm (coupled to adjacent protons), while the α,β-unsaturated ketone shows a deshielded vinyl proton at δ 6.0–6.5 ppm .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) and broad O-H stretch (~3400 cm⁻¹) confirm the enone and hydroxymethyl moieties .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 128.1 and fragment ions at m/z 85 (cyclopentenone ring) and m/z 43 (CH₂OH loss) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in non-polar solvents (e.g., hexane). Aqueous solubility is pH-dependent, with improved solubility under basic conditions due to deprotonation of the hydroxymethyl group .
  • Stability : Susceptible to keto-enol tautomerism and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent UV-induced degradation .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The hydroxymethyl group acts as an electron-donating substituent, increasing the electron density of the α,β-unsaturated ketone and enhancing reactivity toward dienophiles. Kinetic studies using substituted dienes (e.g., 1,3-butadiene derivatives) show rate acceleration by 2–3× compared to unsubstituted cyclopentenone. Stereochemical outcomes (endo/exo selectivity) can be analyzed via X-ray crystallography of adducts .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during catalytic hydrogenation of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd/C or PtO₂ with controlled H₂ pressure (1–3 atm) to favor selective ketone reduction over polymerization .
  • Additives : Introduce inhibitors like hydroquinone (0.1–1 mol%) to suppress radical-initiated side reactions .
  • Temperature : Maintain reaction temperatures below 40°C to limit thermal degradation pathways .

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for phase I reactions (e.g., hydroxylation at C3/C4 positions) using Gaussian or ORCA software .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify probable oxidation sites .
  • In Vitro Validation : Use hepatic microsomes or recombinant CYP isoforms to confirm predicted metabolites via LC-MS/MS .

Q. What experimental evidence supports the role of this compound as a prostaglandin precursor?

  • Methodological Answer :

  • Synthetic Application : The compound undergoes stereoselective epoxidation (using mCPBA) followed by ring-opening with nucleophiles (e.g., thiols) to generate prostaglandin E₁ analogs. Key intermediates are characterized by X-ray diffraction to confirm stereochemistry .
  • Biological Testing : In vitro assays (e.g., COX-2 inhibition) and in vivo models (rodent vasodilation studies) validate bioactivity .

Q. How do steric and electronic effects impact the regioselectivity of nucleophilic additions to this compound?

  • Methodological Answer :

  • Steric Effects : Bulky nucleophiles (e.g., tert-butyllithium) favor attack at the less hindered β-position (C3), confirmed by NOESY NMR .
  • Electronic Effects : Electron-deficient nucleophiles (e.g., Grignard reagents) preferentially attack the α-carbon (C2) due to conjugation with the carbonyl group. Hammett plots correlate substituent effects with reaction rates .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 40°C vs. 136°C)?

  • Methodological Answer : Discrepancies arise from polymorphism or residual solvent in crystallized samples. Differential Scanning Calorimetry (DSC) under controlled heating rates (5°C/min) and X-ray Powder Diffraction (XRPD) can identify polymorphic forms . Purification via recrystallization (ethanol/water) reduces solvent retention .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures .
  • Spill Management : Neutralize with 10% sodium bicarbonate solution and adsorb with vermiculite .
  • Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ > 2000 mg/kg in rodents) and skin sensitization (LLNA assay) .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentenones

Substituent Effects on Physical Properties

The physicochemical properties of cyclopentenones are highly dependent on substituent type, position, and size. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Hydroxymethyl)cyclopent-2-en-1-one C2: -CH₂OH C₆H₈O₂ 112.13 High polarity, H-bonding capacity
3-Ethyl-2-hydroxycyclopent-2-en-1-one C2: -OH; C3: -CH₂CH₃ C₇H₁₀O₂ 126.15 Lower polarity due to ethyl group; limited H-bonding
4-Hydroxy-2-methyl-3-phenyl-2-cyclopenten-1-one C2: -CH₃; C3: -C₆H₅; C4: -OH C₁₂H₁₂O₂ 188.22 Bulky phenyl group reduces solubility; potential π-π interactions
2-Hydroxy-3,4,5-trimethylcyclopent-2-en-1-one C2: -OH; C3-5: -CH₃ C₈H₁₂O₂ 140.18 Steric hindrance from methyl groups; lower melting point
  • Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity and water solubility compared to alkyl-substituted analogs (e.g., 3-ethyl or trimethyl derivatives) .
  • Melting Points: Bulky or non-polar substituents (e.g., phenyl, ethyl) reduce packing efficiency and melting points.

Chemical Reactivity and Functionalization

  • α,β-Unsaturated Ketone Reactivity: The electrophilic enone system in this compound facilitates Michael additions and Diels-Alder reactions, similar to other cyclopentenones like 3-methyl-2-(triethylgermyl)pentyl derivatives .
  • Hydroxymethyl Group : Unlike methyl or ethyl substituents, the hydroxymethyl group can undergo oxidation to a carboxylic acid or participate in esterification, expanding its utility in derivatization .

Structural and Crystallographic Insights

  • Hydrogen Bonding: The hydroxymethyl group promotes intermolecular H-bonding, enhancing crystal packing density compared to non-polar analogs. However, excessive H-bonding (e.g., in odd-numbered aliphatic chains) may introduce repulsive H···H interactions, reducing stability—a phenomenon observed in benzyl alcohol derivatives .
  • Steric Effects: Bulky substituents (e.g., phenyl in 4-hydroxy-2-methyl-3-phenyl derivatives) distort the cyclopentenone ring, affecting reactivity and interaction with biological targets .

Preparation Methods

Preparation Methods of 2-(Hydroxymethyl)cyclopent-2-en-1-one

Synthetic Routes

Several synthetic routes have been reported for preparing this compound, with variations depending on starting materials, catalysts, and reaction conditions.

From 3-Hydroxymethyl-2-methylfuran

One common approach involves the transformation of 3-hydroxymethyl-2-methylfuran into the racemic mixture of this compound. This method typically proceeds via acid-catalyzed ring rearrangement and oxidation steps, enabling the formation of the cyclopentenone ring with the hydroxymethyl substituent at position 2.

From (–)-Quinic Acid

An enantioselective synthesis route starts from (–)-quinic acid, a chiral natural product, to obtain the (4R)-isomer of this compound. This method leverages the stereochemistry of quinic acid and involves selective oxidation and ring contraction steps. It is particularly useful for applications requiring enantiomerically pure material.

Acid-Catalyzed Cyclization of 2-Deoxy-D-Glucose

A validated synthetic route involves the acid-catalyzed cyclization of 2-deoxy-D-glucose. This one-step conversion uses acidic catalysts such as sulfuric acid or solid acid resins like Amberlyst-15 under controlled temperature conditions (80–100°C). The reaction proceeds via dehydration and ring closure to yield the target compound. Optimization of solvent polarity (aqueous or biphasic systems) and reaction monitoring by HPLC or GC-MS is essential to maximize yield and minimize side products such as over-dehydrated derivatives.

Industrial Production

In industrial settings, the synthesis of this compound is scaled up with optimized reaction parameters to ensure high yield and purity. Although specific proprietary details are often undisclosed, the industrial process typically involves:

  • Use of robust acid catalysts for ring formation
  • Controlled temperature and solvent systems to favor selective cyclization
  • Purification steps such as crystallization or chromatography to achieve product specifications

Patented Processes

Patent literature describes processes for preparing aminoalcohol derivatives related to cyclopentene compounds, which include transformations of hydroxymethyl-substituted cyclopentenones. These methods involve selective functional group transformations under mild conditions, expanding the synthetic utility of this compound as an intermediate.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Sulfuric acid, Amberlyst-15 resin Acid strength affects cyclization rate
Temperature 80–100°C Higher temps may cause side reactions
Solvent Aqueous or biphasic (water/organic) Solvent polarity influences yield
Reaction time Several hours Monitored by HPLC or GC-MS
Purification Crystallization, chromatography Necessary to remove side products

Optimization of these parameters is crucial to maximize the yield of this compound and minimize by-products, which can include over-dehydrated or polymerized species.

Analytical Characterization in Preparation

To ensure the identity and purity of this compound, several spectroscopic techniques are employed during and after synthesis:

Technique Characteristic Features Purpose
¹H NMR Triplet at δ 3.5–4.0 ppm (hydroxymethyl protons), vinyl proton at δ 6.0–6.5 ppm Confirms hydroxymethyl and enone moieties
IR Spectroscopy Strong carbonyl stretch ~1700 cm⁻¹, broad O-H stretch ~3400 cm⁻¹ Verifies carbonyl and hydroxyl groups
Mass Spectrometry Molecular ion [M+H]⁺ at m/z 128.1; fragments at m/z 85 and 43 Confirms molecular weight and fragmentation pattern

These techniques are essential for monitoring the reaction progress and verifying the final product's structure and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reaction Steps Advantages Limitations
From 3-hydroxymethyl-2-methylfuran 3-Hydroxymethyl-2-methylfuran Acid-catalyzed rearrangement and oxidation Straightforward, accessible precursors Racemic mixture produced
From (–)-quinic acid (–)-Quinic acid Selective oxidation and ring contraction Enantiomerically pure product More complex, costly starting material
Acid-catalyzed cyclization 2-Deoxy-D-glucose Acid-catalyzed dehydration and ring closure One-step, scalable Requires careful control of conditions

Properties

IUPAC Name

2-(hydroxymethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h2,7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTFESRTIZHRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316840
Record name 2-(Hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68882-71-3
Record name NSC307234
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Record name 2-(Hydroxymethyl)cyclopent-2-en-1-one
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Record name 2-(hydroxymethyl)cyclopent-2-en-1-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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